A Comprehensive Technical Guide to 3-Bromofuro[3,4-b]pyridine-5,7-dione
A Comprehensive Technical Guide to 3-Bromofuro[3,4-b]pyridine-5,7-dione
Abstract
This technical guide provides an in-depth examination of 3-Bromofuro[3,4-b]pyridine-5,7-dione, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, validated synthesis protocols, and its emerging applications, particularly in the development of novel therapeutics such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Chemical Identity and Properties
3-Bromofuro[3,4-b]pyridine-5,7-dione is a brominated derivative of the furo[3,4-b]pyridine-5,7-dione scaffold. The presence of the bromine atom and the pyridine ring introduces specific electronic properties and provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
1.1. Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 98278-78-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrNO₃ | [1][3] |
| Molecular Weight | 228.00 g/mol | [1][3] |
| IUPAC Name | 3-Bromofuro[3,4-b]pyridine-5,7-dione | [1] |
| Synonyms | 5-Bromo-2,3-pyridinedicarboxylic anhydride | [4] |
1.2. Physicochemical Properties
| Property | Value/Description | Source |
| Appearance | Beige or off-white powder | [5] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione is conceptually straightforward, involving the dehydration of the corresponding dicarboxylic acid. The key to a successful and high-yielding synthesis lies in the preparation of the precursor, 5-bromo-2,3-pyridinedicarboxylic acid, and the choice of dehydrating agent for the final cyclization step.
2.1. Conceptual Synthesis Workflow
The general synthetic pathway involves two primary stages:
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Oxidation/Bromination : Creation of the brominated pyridinedicarboxylic acid precursor.
-
Dehydrative Cyclization : Formation of the cyclic anhydride ring.
Caption: Conceptual structure of a PROTAC utilizing the title compound.
3.2. Other Potential Applications
The reactivity of the anhydride and the functionality of the bromopyridine ring make this compound a versatile starting material for a range of other heterocyclic systems with potential applications in:
-
Anticancer Agents: As seen in related pyrrolo[3,4-b]pyridin-5-one structures that target tubulin polymerization. [6]* Enzyme Inhibition: The core structure can be modified to target various enzyme active sites. [7]
Safety and Handling
As with all laboratory chemicals, 3-Bromofuro[3,4-b]pyridine-5,7-dione should be handled with appropriate care in a well-ventilated fume hood.
4.1. GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed. [1] |
Note: The unbrominated parent compound, Furo[3,4-b]pyridine-5,7-dione, is classified as a skin and eye irritant and may cause respiratory irritation. [5]Similar precautions should be taken with the brominated derivative.
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1]* Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
Conclusion
3-Bromofuro[3,4-b]pyridine-5,7-dione (CAS No. 98278-78-5) is a high-value chemical intermediate with significant and growing importance in the field of drug discovery. Its structural similarity to established E3 ligase recruiters, combined with the synthetic versatility afforded by the bromine atom, positions it as a critical building block for the development of next-generation therapeutics, particularly in the expanding area of targeted protein degradation. This guide has provided the foundational knowledge required for researchers to effectively synthesize, handle, and strategically implement this compound in their research and development programs.
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